6-(3a-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine
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Overview
Description
6-(3a-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3a-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine ring: This is typically achieved through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Cyclization to form the octahydrocyclopenta[c]pyrrol ring: This step often involves intramolecular cyclization reactions facilitated by catalysts or specific reaction conditions.
Attachment of the purine moiety: This is usually done through nucleophilic substitution reactions where the purine ring is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the purine moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-(3a-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Potential therapeutic agent for treating diseases related to purine metabolism or signaling pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine
- 6-(3a-{[(5-phenylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine
Uniqueness
The uniqueness of 6-(3a-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine lies in its specific structural features, such as the dimethylpyrimidinyl group and the octahydrocyclopenta[c]pyrrol ring. These features confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H25N7O |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
6-[3a-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-9-methylpurine |
InChI |
InChI=1S/C20H25N7O/c1-13-14(2)21-10-24-19(13)28-9-20-6-4-5-15(20)7-27(8-20)18-16-17(22-11-23-18)26(3)12-25-16/h10-12,15H,4-9H2,1-3H3 |
InChI Key |
OGCWSMDGQHWJES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1OCC23CCCC2CN(C3)C4=NC=NC5=C4N=CN5C)C |
Origin of Product |
United States |
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